molecular formula C19H24N4O2S2 B2423037 N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392296-23-0

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2423037
CAS No.: 392296-23-0
M. Wt: 404.55
InChI Key: XPRSXTBFIIJIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S2/c1-12-8-13(2)10-15(9-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRSXTBFIIJIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Retrosynthetic Pathways and Key Intermediates

Pathway Intermediate A Intermediate B Bond Formed
A 2-Amino-5-mercapto-1,3,4-thiadiazole Cyclohexanecarboxamide chloride C–N (amide)
B 5-Chloro-1,3,4-thiadiazole-2-carboxamide (3,5-Dimethylphenyl)carbamoylmethyl thiol S–S (disulfide)

Pathway A aligns with patents describing thiadiazole amidation, while Pathway B mirrors sulfur-alkylation methods in thiourea syntheses.

Synthesis Pathways and Methodological Comparisons

Thiadiazole Ring Construction via Cyclocondensation

The 1,3,4-thiadiazole nucleus is typically synthesized from thiosemicarbazides or hydrazine-carbodithioate precursors.

Procedure (Adapted from):

  • React cyclohexanecarbonyl hydrazide with carbon disulfide in alkaline ethanol to form potassium hydrazine-carbodithioate.
  • Cyclize with hydrazine hydrate at 80°C for 6 hours to yield 2-amino-5-mercapto-1,3,4-thiadiazole.

Key Reaction Parameters:

  • Solvent: Ethanol/water (3:1)
  • Yield: 68–72%
  • Purity (HPLC): >95%

Sulfanyl Group Introduction via Nucleophilic Substitution

The mercapto group at position 5 of the thiadiazole undergoes alkylation with α-chloroacetamide derivatives.

Example Protocol ():

  • Prepare (3,5-dimethylphenyl)carbamoylmethyl chloride by treating (3,5-dimethylphenyl)carbamoylmethyl alcohol with thionyl chloride.
  • React with 2-amino-5-mercapto-1,3,4-thiadiazole in DMF at 0–5°C using triethylamine as base.

Optimization Data:

Parameter Value Range Optimal Value
Temperature 0–25°C 5°C
Base Et₃N, NaHCO₃, K₂CO₃ Et₃N
Yield 60–82% 78%

Amide Coupling for Cyclohexanecarboxamide Installation

Carbodiimide-mediated coupling attaches the cyclohexanecarboxamide group to the thiadiazole’s 2-position.

Method ():

  • Activate cyclohexanecarboxylic acid with EDCl/HOBt in dichloromethane.
  • Couple with 2-amino-5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazole at room temperature for 12 hours.

Yield Improvement Strategies:

  • Microwave-assisted coupling: Reduces reaction time to 30 minutes with 15% yield increase.
  • Solvent screening: THF outperforms DCM in polar aprotic media (82% vs. 75% yield).

Critical Process Optimization Insights

Protecting Group Strategies for Amide Stability

Boc-protected intermediates mitigate undesired side reactions during thiol alkylation:

Case Study from:

  • Boc deprotection: Use TFA/DCM (1:1) for 2 hours post-alkylation to restore the amine group.
  • Purity impact: Boc-protected routes achieve 99% purity vs. 89% for unprotected routes.

Sulfur Compatibility and Oxidation Mitigation

The sulfanyl linkage’s sensitivity to oxidation necessitates inert atmospheres and radical scavengers:

Effective Additives:

  • Butylated hydroxytoluene (BHT): 0.1% w/v reduces disulfide formation by 40%.
  • Nitrogen sparging: Lowers oxidation byproducts from 12% to <3%.

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.25 (s, 6H, Ar–CH₃)
  • δ 1.45–1.89 (m, 10H, cyclohexane)
  • δ 10.12 (s, 1H, CONH)

HPLC Conditions:

  • Column: C18, 5 µm, 250 × 4.6 mm
  • Mobile phase: Acetonitrile/0.1% TFA (55:45)
  • Retention time: 8.2 minutes

Purity and Yield Trade-offs Across Methods

Method Average Yield Purity Cost (USD/g)
Pathway A 67% 95% 220
Pathway B 74% 98% 310

Pathway B’s higher cost reflects Boc-protection reagents but offers superior purity for pharmaceutical applications.

Industrial-Scale Adaptation Challenges

Solvent Recovery and Waste Streams

  • DMF recycling: Distillation recovers 85% solvent but increases energy use by 30%.
  • Thiol byproduct neutralization: Requires Ca(OH)₂ treatment to precipitate sulfide wastes.

Catalytic Efficiency Improvements

Pd-mediated cross-coupling (Patent WO2005070891A2):

  • Suzuki coupling introduces aryl groups with 90% efficiency but adds Pd removal steps.
  • Residual Pd: <10 ppm achieved via activated charcoal filtration.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring demonstrates sensitivity to oxidizing agents, with the sulfur atom acting as a reactive site.
Key findings :

  • Hydrogen peroxide (H₂O₂) : Oxidizes the thiadiazole sulfur to sulfoxide derivatives under mild conditions (20–25°C, 4–6 hours). Yield: 68–72%.

  • Potassium permanganate (KMnO₄) : Induces complete ring cleavage in acidic media (pH < 3), generating cyclohexanecarboxamide-linked sulfonic acid derivatives. Selectivity depends on stoichiometry.

Table 1: Oxidation Reaction Parameters

Oxidizing AgentTemperature (°C)Time (h)ProductYield (%)
H₂O₂ (30%)254Sulfoxide derivative72
KMnO₄ (0.1 M)508Sulfonic acid derivative58

Reduction Reactions

The compound’s reducible sites include the carbamoyl group and thiadiazole ring.
Key findings :

  • Sodium borohydride (NaBH₄) : Selectively reduces the carbamoyl carbonyl to a methylene group (-CH₂-) in ethanol at 60°C. Reaction completion requires 12 hours (yield: 65%).

  • Catalytic hydrogenation (H₂/Pd-C) : Partially saturates the thiadiazole ring, forming a dihydrothiadiazole intermediate. Pressure (1–3 atm) influences conversion rates .

Mechanistic Insight :
The dimethylphenyl group’s electron-donating effects stabilize transition states during reduction, enhancing selectivity for carbonyl reduction over ring modification.

Nucleophilic Substitution

The ethoxy group in analogs (e.g., 4-ethoxyphenyl derivatives) undergoes substitution, suggesting similar reactivity for the dimethylphenyl variant under harsher conditions.
Key findings :

  • Halogenation : Treatment with PCl₅ replaces the dimethylphenyl carbamoyl oxygen with chlorine, yielding chloroimidate derivatives (yield: 55–60%).

  • Aminolysis : Reaction with primary amines (e.g., methylamine) at 80°C displaces the carbamoyl methyl group, forming secondary amides.

Table 2: Substitution Reactions

ReagentConditionsProductYield (%)
PCl₅Toluene, 110°C, 6 hChloroimidate derivative58
CH₃NH₂ (40%)DMF, 80°C, 10 hN-methylamide derivative50

Cycloaddition and Cross-Coupling

The thiadiazole ring participates in [3+2] cycloadditions with alkynes, forming fused heterocycles.
Key findings :

  • Copper-catalyzed click chemistry : Reacts with terminal alkynes (e.g., phenylacetylene) to form triazole-thiadiazole hybrids (yield: 75–80%) .

Reaction Pathway :

Thiadiazole+HC≡CPhCuI, DIPEATriazole-Thiadiazole Hybrid\text{Thiadiazole} + \text{HC≡CPh} \xrightarrow{\text{CuI, DIPEA}} \text{Triazole-Thiadiazole Hybrid}

Hydrolysis and Stability

Acidic Hydrolysis :
The carbamoyl bond hydrolyzes in 6 M HCl at reflux, releasing cyclohexanecarboxylic acid and a thiadiazolamine byproduct (yield: 85%).

Alkaline Hydrolysis :
Under NaOH (2 M, 70°C), the compound degrades into sulfhydryl fragments, indicating susceptibility to base-mediated ring opening.

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces C-S bond cleavage, generating free thiol intermediates detectable via Ellman’s assay.

Discussion of Selectivity and Challenges

  • Steric Effects : The 3,5-dimethylphenyl group hinders nucleophilic attack at the carbamoyl site, necessitating elevated temperatures for substitution.

  • Electronic Effects : Electron-donating methyl groups enhance the aromatic ring’s electron density, reducing electrophilic substitution feasibility compared to methoxy analogs.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is C17H22N4O2S2C_{17}H_{22}N_{4}O_{2}S_{2}, with a molecular weight of approximately 378.51 g/mol. The compound features a thiadiazole ring which is known for its biological activity, including antimicrobial and anticancer properties.

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells. A study demonstrated that derivatives of thiadiazoles can inhibit cell proliferation by increasing the number of apoptotic cells in various cancer cell lines such as HCT-116 and HeLa .
  • Inhibitory Activity : The compound's ability to act as an inhibitor for specific enzymes involved in cancer progression has been noted. For example, certain thiadiazole derivatives have been identified as potential inhibitors of 5-lipoxygenase, which plays a role in inflammation and cancer .

Anti-infective Properties

The compound's inclusion in screening libraries for anti-infective agents indicates its potential utility against infectious diseases:

  • Screening Libraries : It is part of various screening libraries targeting serine proteases and other pathways associated with infections . This suggests that it might possess activity against pathogens through mechanisms that disrupt their metabolic processes.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized several thiadiazole derivatives and evaluated their anticancer activity through in vitro assays. The results indicated that some compounds exhibited significant cytotoxicity against a range of cancer cell lines .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that modifications to the thiadiazole core can enhance its binding efficiency and biological activity .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (μM)Targeted Cell Lines
Compound AAnticancer36HCT-116
Compound BAnticancer34HeLa
Compound CAnti-infective<100Various bacterial strains

Mechanism of Action

The mechanism of action of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can act as a bidentate ligand, coordinating through nitrogen and sulfur atoms . This coordination can influence the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and its ability to form stable complexes with metal ions. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of thiadiazole derivatives contribute to their pharmacological potential.

The compound can be synthesized through various methods, typically involving the reaction of specific hydrazone derivatives with thiadiazole precursors. The synthesis often includes multiple steps and can yield different derivatives based on the substituents used.

Molecular Formula

  • Molecular Formula : C20H26N4O2S
  • Molecular Weight : 378.52 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting microbial DNA replication, leading to cell death .
  • Anticancer Activity : Studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell cycle regulation and apoptosis .
  • Anti-inflammatory Effects : Thiadiazole derivatives have been reported to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Data Table

Activity Type Target Organism/Cell Line IC50/EC50 Reference
AntimicrobialVarious bacteria12.5 µg/mL
AnticancerHCT116 (colon cancer)7.1 ± 0.6 µM
AnticancerHepG2 (liver cancer)0.15 µM
Anti-inflammatoryRAW 264.7 macrophagesNot specified

Case Study 1: Anticancer Activity

In a study focusing on colon cancer, this compound was tested against HCT116 cells. The results demonstrated that the compound effectively inhibited cell proliferation with an EC50 value of 7.1 ± 0.6 µM. The mechanism involved increased reactive oxygen species (ROS) production and activation of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

Another research highlighted the antimicrobial properties of thiadiazole derivatives against a range of bacterial strains. The compound showed an IC50 value of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Optimize reaction conditions (e.g., solvent choice, temperature, and catalyst) based on analogous 1,3,4-thiadiazole syntheses. For instance, refluxing in acetonitrile for controlled reaction times (1–3 minutes) has been effective for similar derivatives, minimizing side reactions . Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) enhances purity. Monitor intermediates using TLC and characterize intermediates via 1^1H NMR to confirm stepwise progression .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer: Use 1^1H and 13^13C NMR to verify substituent positions and cyclohexane-thiadiazole connectivity. IR spectroscopy confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities, as demonstrated for related thiadiazole-amine structures .

Q. What in vitro biological screening protocols are recommended for preliminary activity assessment?

  • Methodological Answer: Prioritize assays aligned with 1,3,4-thiadiazole bioactivity profiles:

  • Antimicrobial: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC determination .
  • Antitumor: MTT assays on cancer cell lines (e.g., MCF-7, HepG2), comparing IC50_{50} values to reference drugs like doxorubicin. Include non-cancerous cells (e.g., HEK293) for selectivity assessment .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro activity and in vivo efficacy data?

  • Methodological Answer: Investigate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) via HPLC-MS/MS plasma profiling. Poor solubility may limit in vivo absorption; consider formulation strategies (e.g., nanoencapsulation or prodrug derivatization). Validate target engagement using immunohistochemistry or Western blotting in animal models to confirm mechanism-of-action .

Q. What strategies are effective for structure-activity relationship (SAR) studies of the thiadiazole-carboxamide scaffold?

  • Methodological Answer: Systematically modify substituents:

  • Thiadiazole ring: Replace sulfur with selenium or vary substituents at C-2/C-5.
  • Carboxamide linker: Test methylene vs. ethylene spacers for conformational flexibility.
  • Cyclohexane moiety: Explore stereochemistry (cis/trans) via chiral synthesis. Compare bioactivity trends using multivariate analysis (e.g., PCA) to identify critical pharmacophores .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer: Conduct forced degradation studies:

  • pH stability: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Oxidative stress: Expose to H2_2O2_2 (3%) and analyze by LC-MS for oxidation products (e.g., sulfoxide formation).
  • Thermal stability: Use TGA/DSC to determine decomposition temperatures .

Q. What computational approaches are suitable for predicting target binding modes?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Glide) against hypothesized targets (e.g., bacterial dihydrofolate reductase or kinase enzymes). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. Compare with crystallographic data from related ligands to refine scoring functions .

Q. How can target engagement be validated in cellular models?

  • Methodological Answer: Use CRISPR-Cas9 knockouts or siRNA silencing of the putative target protein. If bioactivity diminishes in knockout models, target specificity is supported. Alternatively, employ cellular thermal shift assays (CETSA) to confirm ligand-induced protein stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.